molecular formula C16H20N2OS B7505557 N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B7505557
M. Wt: 288.4 g/mol
InChI Key: CKQKTIYXISRSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide, also known as GSK-3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3 has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.

Mechanism of Action

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibits this compound by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being studied. Some of the key effects observed in preclinical studies are:
1. Cancer: this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in preclinical models of various cancers.
2. Diabetes: this compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
3. Alzheimer's disease: this compound has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Some of the advantages and limitations of using N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide in lab experiments are:
Advantages:
1. Potent and selective inhibitor of this compound.
2. Well-characterized in preclinical studies.
3. Can be used in a wide range of disease models.
Limitations:
1. Limited clinical data.
2. Limited information on pharmacokinetics and pharmacodynamics.
3. Limited information on potential drug interactions.

Future Directions

Some of the future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide are:
1. Clinical trials in various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Development of more potent and selective this compound inhibitors.
3. Investigation of potential drug interactions and toxicity.
4. Investigation of the role of this compound in other diseases and conditions.
Conclusion:
This compound is a potent and selective inhibitor of this compound that has therapeutic potential in a wide range of diseases. It has been extensively studied in preclinical models of cancer, diabetes, and Alzheimer's disease. While there is limited clinical data, this compound is a promising compound for further research and development.

Synthesis Methods

The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a multi-step process that involves the coupling of a benzothiophene derivative with a piperidine derivative followed by N-methylation. The detailed synthesis method can be found in the literature.

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. Some of the key scientific research applications of this compound are:
1. Cancer: this compound inhibition has been shown to have anti-cancer effects by inhibiting cell proliferation, inducing apoptosis, and reducing tumor growth. This compound has been studied in preclinical models of various cancers, including breast, prostate, and colon cancer.
2. Diabetes: this compound inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. This compound has been studied in preclinical models of type 2 diabetes.
3. Alzheimer's disease: this compound inhibition has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease. This compound has been studied in preclinical models of Alzheimer's disease.

Properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-17-9-7-12(8-10-17)18(2)16(19)14-11-20-15-6-4-3-5-13(14)15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQKTIYXISRSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.